molecular formula C20H50N8 B12677676 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine CAS No. 84145-44-8

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine

Katalognummer: B12677676
CAS-Nummer: 84145-44-8
Molekulargewicht: 402.7 g/mol
InChI-Schlüssel: BQLHDWPBRFNLIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine is a chemical compound with the molecular formula C20H50N8 It is a polyamine, which means it contains multiple amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a hydrocarbon chain. The process often starts with a simple diamine, which undergoes multiple reactions to introduce additional amine groups. Common reagents used in these reactions include alkyl halides and amine precursors. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines.

Wissenschaftliche Forschungsanwendungen

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving polyamines and their role in cellular processes.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine involves its interaction with molecular targets such as enzymes and receptors. The multiple amine groups in the compound allow it to form strong interactions with these targets, potentially modulating their activity. The pathways involved in these interactions can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethylenediamine: A simpler diamine with two amine groups.

    Triethylenetetramine: A polyamine with four amine groups.

    Tetraethylenepentamine: A polyamine with five amine groups.

Eigenschaften

CAS-Nummer

84145-44-8

Molekularformel

C20H50N8

Molekulargewicht

402.7 g/mol

IUPAC-Name

N'-[3-[3-[2-[3-[3-(3-aminopropylamino)propylamino]propylamino]ethylamino]propylamino]propyl]propane-1,3-diamine

InChI

InChI=1S/C20H50N8/c21-7-1-9-23-11-3-13-25-15-5-17-27-19-20-28-18-6-16-26-14-4-12-24-10-2-8-22/h23-28H,1-22H2

InChI-Schlüssel

BQLHDWPBRFNLIF-UHFFFAOYSA-N

Kanonische SMILES

C(CN)CNCCCNCCCNCCNCCCNCCCNCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.